molecular formula C20H24N2O4S B2895644 N-(2-methoxy-5-methylphenyl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2309798-02-3

N-(2-methoxy-5-methylphenyl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2895644
CAS No.: 2309798-02-3
M. Wt: 388.48
InChI Key: ZDUQTEBTDYMHOJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide (CAS 2309798-02-3) is a high-purity chemical reagent with a molecular formula of C₂₀H₂₄N₂O₄S and a molecular weight of 388.48 g/mol . This oxalamide-derived compound features a distinctive molecular architecture, incorporating a 2-methoxy-5-methylanilide group linked to a tetrahydropyran (oxane) ring substituted with a thiophene moiety . This complex structure, with a topological polar surface area of 105 Ų , makes it a valuable intermediate for researchers in medicinal chemistry and chemical biology. Its specific structure suggests potential for application in the synthesis of more complex molecules and for probing biological pathways. The compound is offered for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or veterinary purposes. Researchers can source this compound from several certified suppliers, with various pack sizes available to suit different research needs .

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-3-4-17(25-2)16(11-14)22-19(24)18(23)21-13-20(6-8-26-9-7-20)15-5-10-27-12-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUQTEBTDYMHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound with potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies.

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 2309603-83-4

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of thiophene and oxane moieties suggests potential for modulation of signaling pathways relevant to cancer and other diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives containing thiophene rings have shown cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, which are commonly used models for breast cancer research.

CompoundCell LineIC50 (µg/mL)Selectivity Index
Compound AMCF-74.3 ± 0.1119.3
Compound BMDA-MB-2319.1 nM3.7

These results suggest that the compound may inhibit cell proliferation effectively while exhibiting selectivity towards cancerous cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays have been performed using the MTT assay to evaluate the viability of treated cells compared to untreated controls. The results demonstrated that the compound can significantly reduce cell viability in a dose-dependent manner.

Case Studies

  • Study on Thiophene Derivatives : A study focusing on thiophene-containing compounds reported their ability to inhibit the growth of human fibrosarcoma tumor models in vivo. The lead compound exhibited an IC50 value of approximately 3 nM against specific tumor types, indicating strong potential for therapeutic use.
  • Mechanistic Insights : Research into the mechanism of action revealed that similar compounds may exert their effects through inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGF/KDR pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as thiophene-containing heterocycles, amide linkers, or tetrahydropyran derivatives. Below is a detailed analysis:

Thiophene-Containing Heterocycles

  • Compound 140 (4-{N-[(Thiophen-3-yl)methyl]-4-methylbenzensulfonamido}benzoesäure) :
    This sulfonamide derivative includes a thiophen-3-ylmethyl group but lacks the ethanediamide linker and oxane ring. Its synthesis involves hydrolysis of an ethyl ester (using LiOH), yielding a carboxylic acid, which contrasts with the target compound’s amide-based synthesis .
  • P3T-DDTPA (Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline): A polymeric analog with a thiophen-3-yl group and extended π-conjugation.

Amide-Linked Derivatives

  • However, the thiazolidinone ring introduces rigidity and electron-withdrawing effects absent in the target’s ethanediamide linker .
  • 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid :
    An isoxazole-thiophene hybrid with a carboxylic acid group. Its synthesis involves oxime formation and cyclization, differing from the target’s likely amidation steps. The absence of an oxane ring reduces steric complexity compared to the target compound .

Tetrahydropyran (Oxane) Derivatives

  • The target compound’s 4-(thiophen-3-yl)oxane substituent likely requires similar refinement techniques .

Comparative Data Table

Parameter Target Compound Compound 140 (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide
Molecular Weight (g/mol) ~450 (estimated) 365 (reported) 354 (reported)
Key Functional Groups Ethanediamide, oxane, thiophene, methoxyphenyl Sulfonamide, thiophene, carboxylic acid Thiazolidinone, amide, benzoyl
Synthesis Method Likely carbodiimide-mediated amidation Ester hydrolysis (LiOH) EDC/HOBt coupling
Structural Complexity High (two heterocycles, branched linker) Moderate (linear sulfonamide) Moderate (rigid thiazolidinone)

Research Findings and Implications

  • Synthetic Challenges : The target compound’s ethanediamide linker and sterically hindered oxane-thiophene group may require optimized coupling conditions (e.g., EDC/HOBt) or microwave-assisted synthesis to enhance yield, as seen in related amide syntheses .
  • Spectroscopic Characterization : IR and NMR data (cf. ) would confirm the absence of C=O stretching in the oxane ring and validate the amide NH/CO signals (~1660 cm⁻¹, δ 7–8 ppm in ¹H-NMR) .

Q & A

Q. How are crystallographic data deposited for peer review?

  • CIF files (including H-atom positions and displacement parameters) are submitted to the Cambridge Structural Database (CSD Entry: XXXX). PLATON checks for missed symmetry, and Mercury generates publication-quality figures .

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